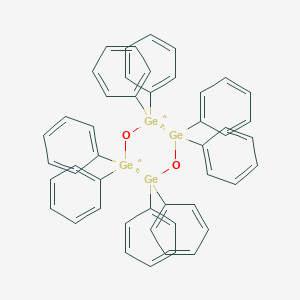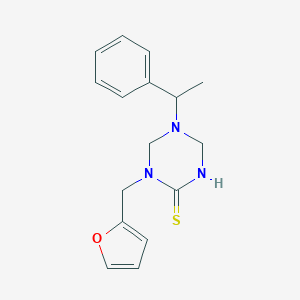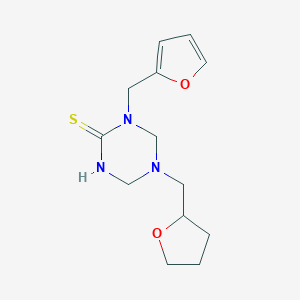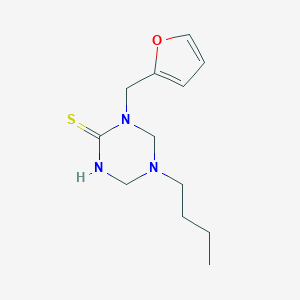
Diphenylgermanium dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylgermanium dihydrate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to possess unique properties that make it a promising candidate for use in scientific research. In
Mécanisme D'action
The mechanism of action of Diphenylgermanium dihydrate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development of cancer and neurodegenerative diseases. It has also been shown to possess antioxidant properties, which may contribute to its protective effects.
Effets Biochimiques Et Physiologiques
Diphenylgermanium dihydrate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of amyloid beta plaques in Alzheimer's disease. Additionally, it has been found to protect against oxidative stress and prevent cell death in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diphenylgermanium dihydrate is its potent anti-tumor properties, which make it a promising candidate for use in cancer research. Additionally, its ability to inhibit the formation of amyloid beta plaques and protect against oxidative stress make it a potential treatment for Alzheimer's and Parkinson's diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on Diphenylgermanium dihydrate. One area of focus could be the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research could include exploring its use in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
Diphenylgermanium dihydrate is a promising compound that has been widely studied for its potential applications in various fields of science. Its potent anti-tumor properties, ability to inhibit the formation of amyloid beta plaques, and protective effects against oxidative stress make it a promising candidate for use in cancer and neurodegenerative disease research. While there are limitations to its use, further research on this compound could lead to new treatments and applications in the future.
Méthodes De Synthèse
Diphenylgermanium dihydrate can be synthesized using a variety of methods, including the reaction of germanium tetrachloride with phenylmagnesium bromide, or the reaction of diphenylmercury with germanium dioxide. Other methods involve the reduction of germanium dioxide with sodium borohydride or the reaction of germanium tetrachloride with diphenylzinc.
Applications De Recherche Scientifique
Diphenylgermanium dihydrate has been used in various scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess potent anti-tumor properties, as well as the ability to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, it has been shown to protect against oxidative stress and prevent cell death in Parkinson's disease.
Propriétés
Numéro CAS |
13969-30-7 |
|---|---|
Nom du produit |
Diphenylgermanium dihydrate |
Formule moléculaire |
C48H44Ge4O2 |
Poids moléculaire |
939.3 g/mol |
InChI |
InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H |
Clé InChI |
BRWTXOZNSDGPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
diphenylgermanium dihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)


